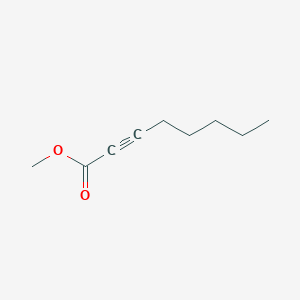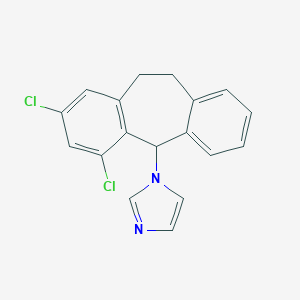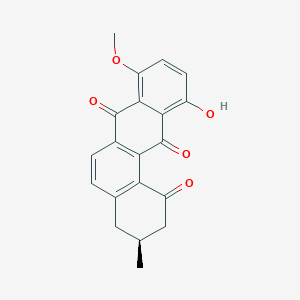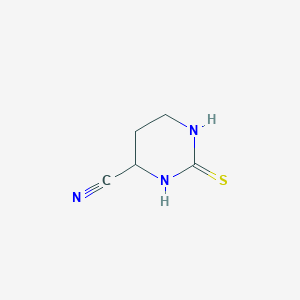
2-Thioxohexahydropyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thioxohexahydropyrimidine-4-carbonitrile is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxohexahydropyrimidine-4-carbonitrile typically involves the reaction of hydrazinecarbothioamide with 2-Sulfanylidene-1,3-diazinane-4,6-dione . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent, controlled temperature, and pH adjustments to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to produce this compound efficiently. These methods would involve optimizing reaction conditions, scaling up the synthesis process, and implementing purification steps to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Thioxohexahydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science.
科学研究应用
2-Thioxohexahydropyrimidine-4-carbonitrile has several scientific research applications:
作用机制
The mechanism of action of 2-Thioxohexahydropyrimidine-4-carbonitrile involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in cancer cells .
相似化合物的比较
Similar Compounds
2-Sulfanylidene-1,3-diazinane-4,6-dione: This compound is structurally similar and shares some chemical properties with 2-Thioxohexahydropyrimidine-4-carbonitrile.
Thiobarbituric Acid: Another related compound with similar sulfur-containing heterocyclic structure.
Uniqueness
This compound is unique due to its specific combination of sulfur and nitrogen atoms, which allows it to participate in a wide range of chemical reactions and form various derivatives
属性
CAS 编号 |
128465-01-0 |
|---|---|
分子式 |
C5H7N3S |
分子量 |
141.2 g/mol |
IUPAC 名称 |
2-sulfanylidene-1,3-diazinane-4-carbonitrile |
InChI |
InChI=1S/C5H7N3S/c6-3-4-1-2-7-5(9)8-4/h4H,1-2H2,(H2,7,8,9) |
InChI 键 |
AEZMRONQBZEENT-UHFFFAOYSA-N |
SMILES |
C1CNC(=S)NC1C#N |
规范 SMILES |
C1CNC(=S)NC1C#N |
同义词 |
4-Pyrimidinecarbonitrile,hexahydro-2-thioxo-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


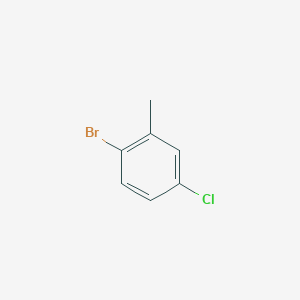
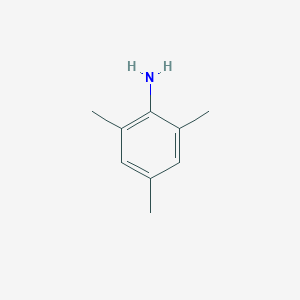
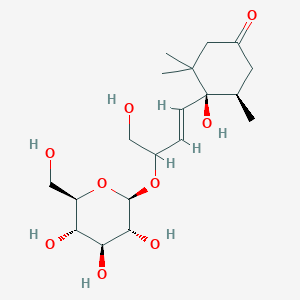

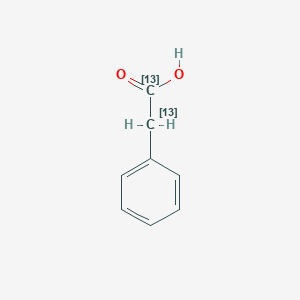
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
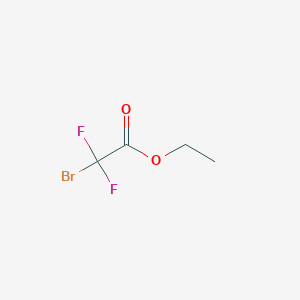
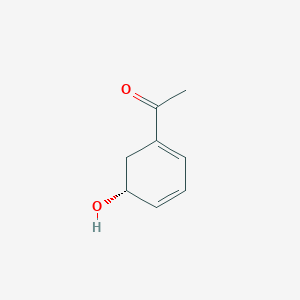
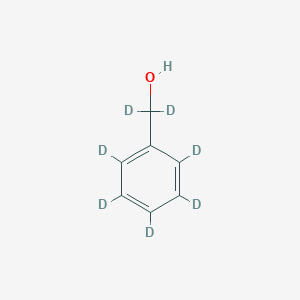
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)
